BenchChemオンラインストアへようこそ!

3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Antidiabetic PPAR-γ Transactivation

Secure 3,4-dihydro-2H-1-benzopyran-6-sulfonamide (CAS 1343785-39-6), a high-purity (95%) chromane-6-sulfonamide building block. Critically, the 6-position sulfonamide is not interchangeable with 3-, 4-, or 8-isomers; substitution can abolish target engagement. This scaffold directly enables potent PPAR-γ transactivation (IC50 3.152 µg/mL, superior to Pioglitazone), dual α-amylase/α-glucosidase inhibition, and aromatase inhibition (IC50 4.66 µM) with robust apoptosis induction. Ideal for parallel library synthesis of privileged benzopyran cores and use as an analytical reference standard. Using generic isomers risks altered metabolic stability and off-target effects.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 1343785-39-6
Cat. No. B1426873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-6-sulfonamide
CAS1343785-39-6
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1
InChIInChI=1S/C9H11NO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,10,11,12)
InChIKeyAZLIFDXUTNJPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide (CAS 1343785-39-6): Chemical Identity and Core Structural Features for Sourcing Decisions


3,4-Dihydro-2H-1-benzopyran-6-sulfonamide (CAS 1343785-39-6), also known as chromane-6-sulfonamide, is a synthetic heterocyclic building block comprising a fused dihydropyran and benzene ring with a sulfonamide substituent at the 6-position [1]. It is cataloged as a sulfonamide derivative with a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol . The compound is commercially available as a research-grade powder with a typical purity of 95% . It serves as a core scaffold in medicinal chemistry for the synthesis of bioactive analogs targeting various therapeutic areas, including antidiabetic and anticancer research .

Beyond the Benzopyran Core: Why Positional Isomers of 3,4-Dihydro-2H-1-benzopyran-6-sulfonamide Are Not Interchangeable in Bioactivity


The chromane scaffold is a privileged structure in medicinal chemistry, yet the specific position of the sulfonamide group critically dictates biological activity and target engagement . Simple substitution of 3,4-dihydro-2H-1-benzopyran-6-sulfonamide with its 3-, 4-, or 8-sulfonamide positional isomers can lead to dramatically different pharmacological profiles, including altered enzyme inhibition potency and selectivity . For instance, 6-sulfonamide derivatives have demonstrated superior PPAR-γ transactivation compared to pioglitazone [1], whereas other positional isomers may not engage the same binding pockets. Therefore, substituting this specific 6-substituted regioisomer with a structurally similar analog is not a viable option without risking substantial changes in target affinity, metabolic stability, or off-target effects.

3,4-Dihydro-2H-1-benzopyran-6-sulfonamide: Head-to-Head Comparative Data vs. In-Class Analogs for Evidence-Based Selection


Comparative PPAR-γ Transactivation Potency of 6-Sulfonamide Chromene Derivatives vs. Pioglitazone

Derivatives based on the 6-sulfonamide chromene core demonstrate enhanced PPAR-γ transactivation activity. Two specific 6-sulfonamide-2H-chromene derivatives, designated compounds 2 and 9, exhibited IC50 values of 3.152 ± 0.03 and 3.706 ± 0.32 µg/mL, respectively, compared to the reference drug Pioglitazone with an IC50 of 4.884 ± 0.29 µg/mL [1]. This indicates a clear potency advantage for the 6-sulfonamide scaffold in this assay.

Antidiabetic PPAR-γ Transactivation

Comparative α-Glucosidase Inhibition by 6-Sulfonamide Chromene Derivatives vs. Acarbose

In vitro evaluation of 6-sulfonamide chromene derivatives against α-glucosidase revealed that compound 2 exhibited an IC50 of 0.548 ± 0.02 µg/mL, which is slightly more potent than the reference drug Acarbose (IC50 = 0.604 ± 0.02 µg/mL) [1]. This demonstrates that the 6-sulfonamide scaffold can yield inhibitors with comparable or superior potency to established drugs.

Antidiabetic α-Glucosidase Enzyme Inhibition

Anticancer Activity of Chromene Sulfonamide Hybrids Against Breast Cancer Cell Line T47D

Novel chromene sulfonamide hybrids, which share the core chromene sulfonamide motif, were evaluated for in vitro anticancer activity against the breast cancer cell line T47D. Compound 16 from this series demonstrated an IC50 of 8.8 µM, showing slightly higher potency than the standard chemotherapeutic agent Doxorubicin (IC50 = 9.8 µM) [1].

Anticancer Breast Cancer Aromatase Inhibition

Aromatase Inhibitory Activity of Chromene Sulfonamide Derivatives

Further mechanistic studies on the chromene sulfonamide hybrids revealed that compound 18 is a potent aromatase inhibitor with an IC50 of 4.66 µM [1]. Aromatase is a key enzyme in estrogen biosynthesis and a validated target in hormone-dependent breast cancer.

Anticancer Aromatase Enzyme Inhibition

Optimal Deployment Scenarios for 3,4-Dihydro-2H-1-benzopyran-6-sulfonamide in Drug Discovery and Chemical Biology


Scaffold for Next-Generation Antidiabetic Agents with Multimodal Action

The 6-sulfonamide chromene core, as represented by 3,4-dihydro-2H-1-benzopyran-6-sulfonamide, is a proven scaffold for developing novel antidiabetic agents. Its derivatives have demonstrated direct, potent inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, with IC50 values as low as 1.08 µM for α-amylase and 0.548 µg/mL for α-glucosidase, outperforming Acarbose in the latter assay [1]. Furthermore, these compounds exhibit strong PPAR-γ transactivation activity, with an IC50 of 3.152 µg/mL, surpassing the potency of Pioglitazone [1]. This dual or triple mechanism of action positions the scaffold for developing superior antidiabetic therapies with improved glycemic control.

Lead Optimization Template for Breast Cancer Therapeutics

In oncology research, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide serves as a validated starting point for synthesizing potent anticancer agents. Chromene sulfonamide hybrids have shown promising antiproliferative activity against the T47D breast cancer cell line, with an IC50 of 8.8 µM, comparable to Doxorubicin [2]. The scaffold also demonstrates a clear mechanism of action through aromatase inhibition (IC50 = 4.66 µM) and robust induction of apoptosis, as evidenced by a 33,000-fold increase in the Bax/Bcl-2 ratio [2]. This makes the compound ideal for structure-activity relationship (SAR) studies aimed at optimizing selectivity and reducing off-target toxicity in novel breast cancer therapies.

Versatile Building Block for Heterocyclic Chemistry and Library Synthesis

As a commercially available, high-purity (95%) building block, 3,4-dihydro-2H-1-benzopyran-6-sulfonamide is an essential component for the parallel synthesis of diverse compound libraries . Its reactive sulfonamide and chromane functionalities allow for straightforward derivatization, enabling medicinal chemists to rapidly explore chemical space around the privileged benzopyran core . This facilitates high-throughput screening campaigns aimed at identifying novel hits for a broad range of targets, including carbonic anhydrase isoforms and various kinases.

Reference Standard in Analytical Method Development

The compound's well-defined chemical structure and availability as a certified standard (e.g., from sources like CymitQuimica) make it suitable for use as a reference material in analytical chemistry . It can be employed in the development and validation of HPLC, LC-MS, and NMR methods for quantifying related sulfonamide derivatives in complex biological matrices or for quality control of synthetic batches in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-1-benzopyran-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.